2-(furan-2-yl)-2-methoxyacetonitrile
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Overview
Description
2-(Furan-2-yl)-2-methoxyacetonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas , suggesting a wide range of potential targets.
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The interaction of these compounds with their targets can lead to various changes, depending on the specific derivative and target involved.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions . For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with furan derivatives .
Result of Action
Furan derivatives have been associated with a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-2-methoxyacetonitrile typically involves the reaction of furan derivatives with appropriate nitrile and methoxy reagents. One common method involves the reaction of 2-furylmethyl bromide with sodium cyanide in the presence of a methoxy group donor, such as methanol, under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-methoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)-2-methoxyacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Furylacetonitrile: Similar structure but lacks the methoxy group.
2-Methoxyfuran: Similar structure but lacks the nitrile group.
Furan-2-carboxylic acid: Oxidized derivative of furan.
Uniqueness
2-(Furan-2-yl)-2-methoxyacetonitrile is unique due to the presence of both the methoxy and nitrile functional groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(furan-2-yl)-2-methoxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYLOUFFYPKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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